1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a fluorophenyl group and an imidazole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine hydrochloride with an α-CF3 aryl ketone under mild conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the pyrimidine ring.
Formation of the Imidazole Ring: The imidazole ring is formed by cyclization of a suitable precursor, such as an α-haloketone, with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced imidazole or pyrimidine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly as an inhibitor of protein kinases involved in cancer.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anticancer agent.
Chemical Biology: It serves as a tool compound to study the interactions of heterocyclic compounds with biological targets.
Pharmaceutical Development: The compound is explored for its potential to be developed into a drug for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives: These compounds also feature a fluorophenyl group and a pyrimidine ring, but with a different heterocyclic scaffold.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrimidine ring but have a pyrazole ring instead of an imidazole ring.
Uniqueness
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of a fluorophenyl group, pyrimidine ring, and imidazole ring with a carboxylic acid functional group. This unique structure contributes to its distinct biological activity and potential as a therapeutic agent.
Properties
Molecular Formula |
C14H9FN4O2 |
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Molecular Weight |
284.24 g/mol |
IUPAC Name |
1-[6-(4-fluorophenyl)pyrimidin-4-yl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C14H9FN4O2/c15-10-3-1-9(2-4-10)11-5-13(17-7-16-11)19-6-12(14(20)21)18-8-19/h1-8H,(H,20,21) |
InChI Key |
RAUATKVHFKPLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N3C=C(N=C3)C(=O)O)F |
Origin of Product |
United States |
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